molecular formula C19H26ClNO3 B12477804 4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride

4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride

Cat. No.: B12477804
M. Wt: 351.9 g/mol
InChI Key: MZABMNVRQHCMFC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a furan ring substituted with a phenylethyl group and a dimethylamino butyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride typically involves a multi-step process. One common method includes the esterification of 5-(1-phenylethyl)furan-2-carboxylic acid with 4-(dimethylamino)butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butan-2-yl furan-2-carboxylate hydrochloride: Lacks the phenylethyl group, which may affect its biological activity.

    5-(1-Phenylethyl)furan-2-carboxylate hydrochloride: Lacks the dimethylamino butyl ester, which may influence its solubility and reactivity.

Uniqueness

4-(Dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

4-(dimethylamino)butan-2-yl 5-(1-phenylethyl)furan-2-carboxylate;hydrochloride

InChI

InChI=1S/C19H25NO3.ClH/c1-14(12-13-20(3)4)22-19(21)18-11-10-17(23-18)15(2)16-8-6-5-7-9-16;/h5-11,14-15H,12-13H2,1-4H3;1H

InChI Key

MZABMNVRQHCMFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)OC(=O)C1=CC=C(O1)C(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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